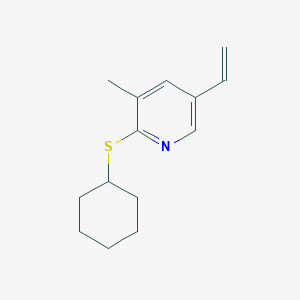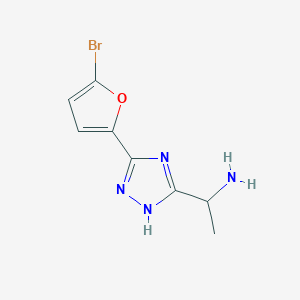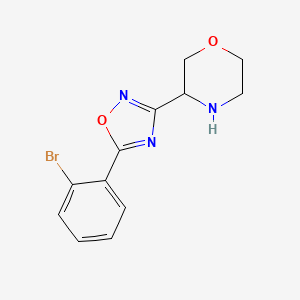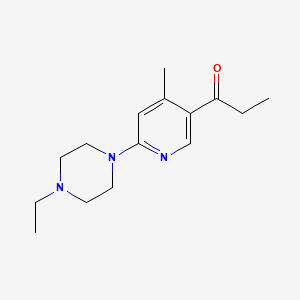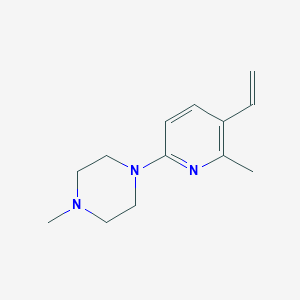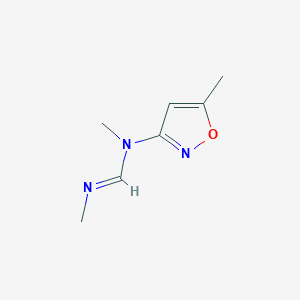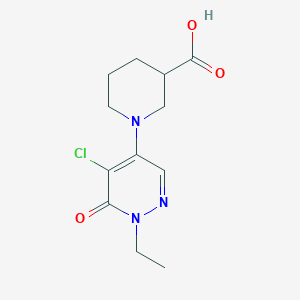
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine is a chemical compound with the molecular formula C12H9Br2N3O2 and a molecular weight of 387.03 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyridine ring that is substituted with two bromine atoms and a nitro group. It is primarily used in research and development within various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by bromination and benzylation. One common method includes the reaction of 2,6-dibromo-4-aminopyridine with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically under mild heating conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Major Products Formed
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction: The major product is N-Benzyl-2,6-diamino-3-nitropyridin-4-amine when the nitro group is reduced.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atoms and benzyl group can enhance binding affinity to target molecules . The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-nitropyridin-2-amine: Similar structure but with different substitution pattern.
2,6-Dibromo-3-nitropyridin-4-amine: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a nitro group on the pyridine ring, along with the benzyl group, makes it a versatile intermediate in organic synthesis and a valuable compound in research.
Eigenschaften
Molekularformel |
C12H9Br2N3O2 |
|---|---|
Molekulargewicht |
387.03 g/mol |
IUPAC-Name |
N-benzyl-2,6-dibromo-3-nitropyridin-4-amine |
InChI |
InChI=1S/C12H9Br2N3O2/c13-10-6-9(11(17(18)19)12(14)16-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChI-Schlüssel |
QONDDYZKZJSFPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=C2[N+](=O)[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





